molecular formula C8H20NO3P B11707073 Dipropan-2-yl (1-aminoethyl)phosphonate

Dipropan-2-yl (1-aminoethyl)phosphonate

Cat. No.: B11707073
M. Wt: 209.22 g/mol
InChI Key: GQXKFOOSIREUCB-UHFFFAOYSA-N
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Description

Dipropan-2-yl (1-aminoethyl)phosphonate is a synthetic aminophosphonate derivative of significant interest in medicinal chemistry and biochemical research. As an organophosphorus compound, its core structure features a stable carbon-phosphorus (C-P) bond, which provides enhanced metabolic stability compared to phosphate esters, making it a valuable isostere in the design of enzyme inhibitors and probe molecules . The primary research value of this compound lies in its potential as a serine esterase inhibitor. Organophosphorus compounds with the general structure R1R2P(O)X are known to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by phosphorylating the serine residue within the enzyme's active site . This mechanism is fundamental to research on neurodegenerative diseases, such as Alzheimer's disease, where cholinesterase inhibition is a therapeutic strategy to increase cognitive functions . The (1-aminoethyl) group attached to the phosphonate moiety may contribute to specific interactions with the enzyme's active site, potentially influencing the inhibitor's potency and selectivity. Beyond cholinesterase research, α-aminophosphonates are widely recognized for their bioactive properties. They serve as key scaffolds in the development of protease inhibitors, antiviral drugs, and antibacterial agents, acting as transition-state mimics or stable analogs of natural amino acids and phosphates . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H20NO3P

Molecular Weight

209.22 g/mol

IUPAC Name

1-di(propan-2-yloxy)phosphorylethanamine

InChI

InChI=1S/C8H20NO3P/c1-6(2)11-13(10,8(5)9)12-7(3)4/h6-8H,9H2,1-5H3

InChI Key

GQXKFOOSIREUCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C(C)N)OC(C)C

Origin of Product

United States

Preparation Methods

Optimization Parameters

Key variables include:

  • Temperature : 150–190°C for chloro- and bromoalkanes; lower temperatures (90–120°C) for iodoalkanes to prevent decomposition.

  • Reactor Type : Batch (e.g., 10 mL test tubes) or continuous-flow systems, with the latter enabling in situ distillation of volatile by-products like isopropyl chloride.

  • Microwave Power : Reduced power (50–300 W) for iodinated substrates to mitigate localized overheating.

Table 1: Representative Reaction Conditions for Haloalkylphosphonate Synthesis

SubstrateTrialkyl PhosphiteTemp (°C)Time (min)Yield (%)
1,2-DichloroethaneTriisopropyl19016083
1,2-DibromoethaneTriisopropyl1703078
DiiodomethaneTriisopropyl12012086

Green Chemistry Considerations

The microwave-assisted M-A reaction aligns with green chemistry principles:

  • Solvent-Free Conditions : Reactions proceed without solvents, reducing waste.

  • Atom Economy : Stoichiometric equivalence of reactants minimizes excess reagents.

  • By-Product Utilization : Diisopropyl phosphonate and triisopropyl phosphate by-products are hydrolyzable to phosphoric acid, which is agriculturally beneficial.

Analytical Characterization

Synthetic products are validated using:

  • GC/MS : Retention times and mass spectra confirm molecular ions (e.g., m/z 209.22 for dipropan-2-yl (1-aminoethyl)phosphonate).

  • NMR Spectroscopy : Distinct 31P^{31}\text{P} NMR shifts (δ 20–25 ppm for phosphonates) and 1H^{1}\text{H}/13C^{13}\text{C} signals verify structure.

  • Distillation : Vacuum distillation (0.05–0.5 mbar) isolates products with >90% purity.

Challenges and Limitations

  • Amino Group Stability : Primary amines may undergo oxidation or side reactions under microwave conditions, necessitating protective groups (e.g., Boc) during synthesis.

  • Scalability : Continuous-flow reactors require precise temperature control to prevent by-product accumulation .

Chemical Reactions Analysis

BIS(PROPAN-2-YL) (1-AMINOETHYL)PHOSPHONATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Key Comparative Insights:

Functional Groups and Reactivity Aminoethyl Group: Unique to this compound, this group enables hydrogen bonding and zwitterionic behavior, enhancing interactions with biological targets (e.g., enzymes) or metal ions in materials . In contrast, Dimethyl (2-Oxoheptyl)phosphonate’s ketone group may participate in nucleophilic reactions, making it a versatile synthetic intermediate .

Stability

  • The C-P bond in all phosphonates confers resistance to hydrolysis and enzymatic degradation, unlike the C-O-P bond in phosphate esters (e.g., Diphenyl 2-(propan-2-yl)phenyl phosphate), which is more prone to cleavage .

Applications Pharmaceuticals: The aminoethyl group in this compound aligns with trends in drug design, where phosphonates mimic metabolic intermediates (e.g., POMHEX targets enolase) . Dimethyl (2-Oxoheptyl)phosphonate serves as a synthetic precursor due to its ketone functionality . Materials Science: Diisopropyl phosphonate’s simplicity makes it suitable for flame-retardant polymers, where phosphonate groups promote condensed-phase char formation . The aminoethyl variant could act as a ligand in layered coordination materials .

Solubility and Pharmacokinetics Despite the charged phosphonate group, esterification reduces water solubility. This compound’s solubility is likely intermediate between hydrophilic phosphonic acids and highly lipophilic aryl phosphates .

Q & A

Q. What are the common synthetic routes for Dipropan-2-yl (1-aminoethyl)phosphonate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, trialkyl phosphites reacting with halogenated precursors under controlled temperature (80°C) and solvent conditions (acetonitrile or THF) . Optimization includes:

  • Reagent Ratios : Excess triethyl phosphite (8:1 molar ratio to halo precursor) improves yield by driving the reaction to completion .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane effectively isolates the product .
  • Catalysts : Rhodium(II) acetate or sulfonyl azides enhance diazo intermediate stability in multi-step syntheses .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

  • NMR Spectroscopy : 31^{31}P NMR identifies phosphorus environments (δ 20–30 ppm for phosphonates), while 1^{1}H/13^{13}C NMR confirms alkyl/amino group integration .
  • IR Spectroscopy : Peaks at 1250–1150 cm1^{-1} (P=O) and 950–850 cm1^{-1} (P-O-C) validate functional groups .
  • HPLC : Reverse-phase chromatography with UV detection (210–230 nm) assesses purity (>95% target compound) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep at –20°C in airtight, amber vials to prevent hydrolysis or photodegradation .
  • Hazard Mitigation : Conduct risk assessments for diazo intermediates (explosive potential) using guidelines from Prudent Practices in the Laboratory .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for phosphonate compounds, specifically this compound?

Methodological Answer: Contradictions often arise from:

  • Degradation Pathways : Microbial C-P bond cleavage (e.g., via Rhizobium huakuii PMY1) can reduce bioactivity; use LC-MS to monitor degradation products .
  • Environmental Variability : Phosphonate bioavailability in marine systems depends on phosphorus/iron limitation; simulate in vitro conditions with controlled P/Fe levels .
  • Analytical Limitations : Differentiate phosphonate species using next-gen methods (e.g., ion chromatography paired with mass spectrometry) to avoid misreporting .

Q. What strategies are effective in studying the stability and degradation pathways of this compound under varying environmental conditions?

Methodological Answer:

  • Hydrolysis Studies : Perform pH-dependent kinetic analyses (pH 2–12) at 25–50°C, monitoring P-O bond cleavage via 31^{31}P NMR .
  • Microbial Degradation : Use metagenomic sequencing to identify phosphonate-degrading genes (e.g., phn operons) in environmental samples .
  • Oxidative Stability : Expose the compound to UV light/H2_2O2_2 and analyze oxidation products (e.g., phosphonic acids) via GC-MS .

Q. How can mechanistic studies elucidate the role of this compound in catalytic or enzymatic systems?

Methodological Answer:

  • Isotopic Labeling : Use 18^{18}O-labeled water to track oxygen exchange in P=O groups during enzymatic reactions .
  • Computational Modeling : DFT calculations predict transition states for P-C bond formation/cleavage, validated by kinetic isotope effects .
  • Enzyme Assays : Test inhibition kinetics with purified phosphatases (e.g., alkaline phosphatase) using colorimetric substrates (e.g., p-nitrophenyl phosphate) .

Q. What experimental design considerations are critical for scaling up phosphonate synthesis while maintaining safety and reproducibility?

Methodological Answer:

  • Process Safety : Replace diazo intermediates with stable sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) to mitigate explosion risks during scale-up .
  • Continuous Flow Systems : Improve heat dissipation and mixing efficiency for exothermic reactions (e.g., Arbuzov reaction) .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

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